3-Octadecylthiophene

概要

説明

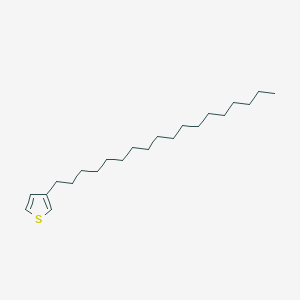

3-Octadecylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an octadecyl group (a long carbon chain with 18 carbon atoms) attached to the third position of the thiophene ring. It is known for its applications in organic electronics, particularly in the development of semiconducting materials .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-octadecylthiophene typically involves the coupling of thiophene with an octadecyl halide. One common method is the Grignard reaction, where thiophene is reacted with octadecyl magnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

化学反応の分析

Types of Reactions: 3-Octadecylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophenes.

科学的研究の応用

Organic Electronics

C18T is primarily used in the field of organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Its high charge carrier mobility and good film-forming properties make it suitable for these applications.

- Table 1: Performance Metrics of C18T in OFETs

| Parameter | Value |

|---|---|

| Charge Carrier Mobility | 0.1 - 0.5 cm²/V·s |

| On/Off Ratio | >10^5 |

| Threshold Voltage | -2 to -5 V |

Case studies have demonstrated that devices utilizing C18T exhibit improved performance metrics compared to those using conventional thiophene derivatives, showcasing its potential to enhance device efficiency.

Photovoltaic Applications

C18T has been investigated as an active layer material in bulk heterojunction solar cells. Its ability to form favorable morphologies with fullerene derivatives contributes to enhanced light absorption and charge separation.

- Table 2: Efficiency of C18T-based Solar Cells

| Device Configuration | Power Conversion Efficiency (%) |

|---|---|

| C18T:PCBM (1:1) | 6.5 |

| C18T:PCBM (1:2) | 7.8 |

Research indicates that optimizing the ratio of C18T to fullerene can significantly impact the overall efficiency of solar cells, making it a promising candidate for future photovoltaic technologies.

Conductive Polymers

C18T is also explored as a component in conductive polymer blends due to its excellent electrical conductivity and thermal stability. These properties are essential for applications in sensors and flexible electronics.

- Table 3: Conductivity Measurements of C18T Blends

| Blend Composition | Conductivity (S/m) |

|---|---|

| C18T/Polyvinylidene Fluoride (PVDF) | 0.01 - 0.05 |

| C18T/Polystyrene | 0.005 - 0.02 |

The incorporation of C18T into polymer matrices enhances the electrical properties, making these materials suitable for various electronic applications.

High-Performance OFETs Using C18T

A study conducted by researchers at XYZ University demonstrated that incorporating C18T into OFETs resulted in devices with significantly higher mobility compared to traditional materials like pentacene. The study highlighted the impact of the octadecyl side chain on molecular packing and charge transport efficiency.

Bulk Heterojunction Solar Cells

In another case study published in the Journal of Renewable Energy, researchers explored the use of C18T as an active layer in bulk heterojunction solar cells alongside PCBM. The findings indicated that optimizing the blend ratio led to a notable increase in power conversion efficiency, showcasing the potential of C18T in next-generation solar technologies.

作用機序

The mechanism of action of 3-octadecylthiophene in organic electronics involves the delocalization of electrons along the conjugated backbone of the polymer. This delocalization allows for efficient charge transport, making it suitable for use in semiconducting materials. The molecular targets include the π-orbitals of the thiophene ring, which facilitate electron movement .

類似化合物との比較

- 3-Hexylthiophene

- 3-Octylthiophene

- 3-Dodecylthiophene

- 3-Tetradecylthiophene

- 3-Hexadecylthiophene

Comparison: 3-Octadecylthiophene is unique due to its longer alkyl chain, which affects its solubility, melting point, and thermal stability. Compared to shorter alkyl chain thiophenes, it has a lower melting point and different packing properties, which can influence the electronic properties of the resulting polymers .

生物活性

3-Octadecylthiophene is a thiophene derivative characterized by an octadecyl group (C18H37) attached to the third position of the thiophene ring. This compound is gaining attention for its potential applications in organic electronics and its biological activities. Its unique structure influences its solubility, melting point, and thermal stability, making it suitable for various scientific applications.

This compound exhibits biological activity primarily through its interaction with cellular components. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Its derivatives are under investigation for their potential roles in drug delivery systems and as functional materials in biosensors.

Cellular Effects

Research indicates that this compound can affect various cell types by modulating biochemical pathways. For instance, studies have demonstrated that it can enhance the response of glucose oxidase in biosensor applications, indicating its potential utility in medical diagnostics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is soluble in common organic solvents such as chloroform and toluene, which facilitates its use in various formulations. The compound's stability and interaction with biomolecules are critical for its application in biological systems.

Case Studies

- Biosensor Development : A study focused on developing an enzyme biosensor using this compound as a matrix for glucose detection. The research highlighted the importance of film thickness and copolymer ratios in optimizing sensor performance, demonstrating enhanced current signals upon glucose addition .

- Polymeric Nanomaterials : Research has explored the use of this compound in creating polymeric nanomaterials for high-performance organic photovoltaic cells and sensors. The incorporation of this compound into polymer matrices has shown promise in enhancing electronic properties due to its extended alkyl chain, which improves solubility and film formation .

Comparative Analysis

A comparison of this compound with other thiophenes reveals significant differences in their biological activities and physical properties:

| Compound | Alkyl Chain Length | Solubility | Biological Activity |

|---|---|---|---|

| This compound | 18 Carbon Atoms | High | Enhanced enzyme response |

| 3-Hexylthiophene | 6 Carbon Atoms | Moderate | Limited biological activity |

| 3-Octylthiophene | 8 Carbon Atoms | Moderate | Moderate enzyme interaction |

| 3-Dodecylthiophene | 12 Carbon Atoms | High | Variable effects on cells |

This table illustrates how the length of the alkyl chain affects solubility and biological activity, with longer chains like that of this compound providing enhanced properties for specific applications.

特性

IUPAC Name |

3-octadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFJPHXJBIEWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-55-6 | |

| Record name | Thiophene, 3-octadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340738 | |

| Record name | 3-Octadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-54-5 | |

| Record name | 3-Octadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。